Tert-butyl 4,4,4-trichlorobutanoate Tert-butyl 4,4,4-trichlorobutanoate
Brand Name: Vulcanchem
CAS No.: 119060-48-9
VCID: VC20824855
InChI: InChI=1S/C8H13Cl3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCC(Cl)(Cl)Cl
Molecular Formula: C8H13Cl3O2
Molecular Weight: 247.5 g/mol

Tert-butyl 4,4,4-trichlorobutanoate

CAS No.: 119060-48-9

Cat. No.: VC20824855

Molecular Formula: C8H13Cl3O2

Molecular Weight: 247.5 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4,4,4-trichlorobutanoate - 119060-48-9

Specification

CAS No. 119060-48-9
Molecular Formula C8H13Cl3O2
Molecular Weight 247.5 g/mol
IUPAC Name tert-butyl 4,4,4-trichlorobutanoate
Standard InChI InChI=1S/C8H13Cl3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3
Standard InChI Key YEMUJFOOIIUEGT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCC(Cl)(Cl)Cl
Canonical SMILES CC(C)(C)OC(=O)CCC(Cl)(Cl)Cl

Introduction

Chemical Identification and Properties

Basic Information

Tert-butyl 4,4,4-trichlorobutanoate is an organic compound classified as an ester with the molecular formula C8H13Cl3O2 and a molecular weight of 247.5 g/mol . The compound is identified by the CAS registry number 119060-48-9 and was initially registered in chemical databases in 2005, with the most recent update in 2025 . The compound's structure consists of a tert-butyl group connected to a carboxylic ester function, with a carbon chain terminating in a trichloromethyl group.

Identification Parameters

The compound can be identified through various chemical identifiers as presented in Table 1:

ParameterValue
IUPAC Nametert-butyl 4,4,4-trichlorobutanoate
CAS Number119060-48-9
Molecular FormulaC8H13Cl3O2
Molecular Weight247.5 g/mol
InChIInChI=1S/C8H13Cl3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H2,1-3H3
InChIKeyYEMUJFOOIIUEGT-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)CCC(Cl)(Cl)Cl

Table 1: Chemical identifiers for Tert-butyl 4,4,4-trichlorobutanoate

Physical and Chemical Properties

The physical and chemical properties of Tert-butyl 4,4,4-trichlorobutanoate are critical for understanding its behavior in various chemical reactions and applications. Table 2 summarizes the computed properties available for this compound:

PropertyValueMethod/Reference
Molecular Weight247.5 g/molComputed by PubChem 2.2
XLogP3-AA3.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass245.998113 DaComputed by PubChem 2.2

Table 2: Physical and chemical properties of Tert-butyl 4,4,4-trichlorobutanoate

The XLogP3-AA value of 3.2 indicates that the compound is relatively lipophilic, suggesting good solubility in organic solvents but limited water solubility. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors influence its intermolecular interactions and solubility characteristics. The four rotatable bonds confer conformational flexibility to the molecule, which may impact its reactivity and binding properties in various chemical environments.

Structural Features

Molecular Structure

The structure of Tert-butyl 4,4,4-trichlorobutanoate exhibits several key features that define its chemical behavior:

  • A tert-butyl group (C(CH3)3) connected to an ester oxygen

  • A carboxylic ester functional group (–COO–)

  • A three-carbon chain connecting the carbonyl carbon to the trichloromethyl group

  • A terminal trichloromethyl group (–C(Cl)3)

This structural arrangement results in a molecule with distinct regions of polarity and lipophilicity, contributing to its chemical reactivity and physical properties. The tert-butyl group provides steric hindrance that can protect the ester function from certain types of nucleophilic attacks, while the trichloromethyl group introduces electronic effects due to the electron-withdrawing nature of the chlorine atoms.

Structural Comparison

While the search results provide limited information for direct structural comparisons, it is noteworthy to mention the related compound tert-butyl 2,2,2-trichloroacetimidate . Although this is a different class of compound (an acetimidate rather than an ester), it shares certain structural similarities:

  • Both contain a tert-butyl group attached to an oxygen

  • Both feature a trichlorinated carbon, though in different positions

  • Both serve as reagents in organic synthesis

The key difference lies in the functional group: Tert-butyl 4,4,4-trichlorobutanoate contains an ester linkage, while tert-butyl 2,2,2-trichloroacetimidate contains an imidate function that makes it particularly useful for t-butyl ester- and etherification reactions .

Synthesis Considerations

Related Synthetic Methodologies

The search results mention tert-butyl 2,2,2-trichloroacetimidate as a reagent for synthesizing t-butyl esters and ethers under mild conditions with high yields . This suggests that similar approaches might be applicable for the synthesis of Tert-butyl 4,4,4-trichlorobutanoate, potentially using appropriate reaction conditions and catalysts.

It's worth noting that tert-butyl 2,2,2-trichloroacetimidate is described as a white solid soluble in organic solvents, preferably nonpolar ones like cyclohexane, with polar solvents promoting ionization and decomposition of the reagent . Similar solubility considerations might apply to Tert-butyl 4,4,4-trichlorobutanoate during its synthesis or handling.

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